3-Iodo-4-(methoxycarbonyl)benzoic acid
Overview
Description
3-Iodo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7IO4 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an iodine atom, and the hydrogen atom at the 4-position is replaced by a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(methoxycarbonyl)benzoic acid typically involves the iodination of 4-(methoxycarbonyl)benzoic acid. One common method is the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Coupling: Biaryl compounds with various functional groups.
Reduction: 3-Iodo-4-(methoxycarbonyl)benzyl alcohol.
Scientific Research Applications
3-Iodo-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(methoxycarbonyl)benzoic acid depends on the specific application and reaction it is involved in. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a carbon-carbon bond formation with the help of a palladium catalyst. The methoxycarbonyl group can also participate in various reactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
4-Iodobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
3-Iodo-4-methoxybenzoic acid: Contains a methoxy group instead of a methoxycarbonyl group, affecting its reactivity and applications.
Uniqueness
3-Iodo-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both the iodine and methoxycarbonyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-iodo-4-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYGRJJIWDNTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572988 | |
Record name | 3-Iodo-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299173-24-3 | |
Record name | 3-Iodo-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 299173-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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